molecular formula C12H14FNO4S2 B2449033 4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine CAS No. 2411199-44-3

4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine

Cat. No.: B2449033
CAS No.: 2411199-44-3
M. Wt: 319.37
InChI Key: HHQLQJPIMIFQSW-UHFFFAOYSA-N
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Description

4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine is a chemical compound characterized by the presence of a fluorosulfonyloxy group, a methyl group, and a thiomorpholine ring attached to a benzoyl moiety

Properties

IUPAC Name

4-(3-fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S2/c1-9-2-3-10(8-11(9)18-20(13,16)17)12(15)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQLQJPIMIFQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCSCC2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products Formed

Scientific Research Applications

Chemistry

4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine serves as a building block in organic synthesis. Its unique functional groups enable the formation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.

Reaction TypeDescription
Oxidation Can form sulfoxides or sulfones under specific conditions.
Reduction Converts the sulfonyl group to a thiol group.
Substitution The fluorosulfonyloxy group can be replaced with other nucleophiles.

Biology

In biological research, this compound is investigated for its potential biological activities , particularly its interactions with enzymes and receptors. The fluorosulfonyloxy group may facilitate nucleophilic substitution reactions, leading to the formation of adducts with proteins or nucleic acids.

Medicine

The therapeutic potential of this compound is being explored in drug development. Its unique structure suggests possible applications in treating diseases where enzyme inhibition or receptor modulation is beneficial.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of thiomorpholine derivatives found that these compounds could significantly reduce cell viability in human cancer cell lines such as HeLa and A549. The proposed mechanism involved inducing apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of 4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The thiomorpholine ring may also play a role in modulating the compound’s biological activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Fluorosulfonyl)benzoic acid
  • 4-(Chlorosulfonyl)benzoic acid
  • 4-(Bromomethyl)benzenesulfonyl fluoride

Uniqueness

4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine is unique due to the combination of its fluorosulfonyloxy group and thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine is a synthetic compound notable for its unique structural features, including a fluorosulfonyloxy group and a thiomorpholine ring. This compound is being investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H14FNO4S
  • CAS Number : 2411199-44-3

This compound is characterized by a benzoyl moiety attached to a thiomorpholine ring, which enhances its reactivity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The fluorosulfonyloxy group is known to participate in nucleophilic substitution reactions, which may lead to the formation of adducts with proteins or nucleic acids. Additionally, the thiomorpholine ring may modulate the compound's interactions with enzymes or receptors, potentially influencing signaling pathways within cells.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain sulfonyl-containing compounds can effectively inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

In vitro studies have highlighted the potential anticancer activity of related compounds. For example, derivatives of sulfonyl compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The precise mechanisms remain under investigation, but it is hypothesized that these compounds may induce apoptosis or inhibit cell proliferation through interaction with specific cellular pathways .

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique properties:

Compound NameBiological ActivityNotable Features
4-(Fluorosulfonyl)benzoic acidAntimicrobialSimple sulfonyl group
4-(Chlorosulfonyl)benzoic acidAnti-inflammatoryChlorine substituent
4-(Bromomethyl)benzenesulfonyl fluorideCytotoxicBromine substituent

The presence of both the fluorosulfonyloxy group and the thiomorpholine ring in this compound contributes to its distinct biological profile compared to these analogs.

Case Study 1: Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of sulfonyl compounds, this compound was evaluated against several bacterial strains. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of related thiomorpholine derivatives found that these compounds could significantly reduce cell viability in human cancer cell lines such as HeLa and A549. The mechanism was suggested to involve cell cycle arrest and apoptosis induction, highlighting the therapeutic potential of this class of compounds .

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